1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
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Overview
Description
1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a complex organic compound that features a unique combination of functional groups, including a bromothiophene, a sulfonyl group, a pyrrolidine ring, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multiple steps:
Formation of the Bromothiophene Sulfonyl Intermediate: This step involves the bromination of thiophene followed by sulfonylation to introduce the sulfonyl group.
Synthesis of the Pyrrolidine Derivative: The pyrrolidine ring is synthesized through a series of reactions, often starting from a suitable amine precursor.
Coupling of the Bromothiophene Sulfonyl and Pyrrolidine Derivatives: The two intermediates are coupled under specific conditions to form the desired product.
Formation of the Triazole Ring: The final step involves the formation of the triazole ring through a cycloaddition reaction, typically using azides and alkynes under copper-catalyzed conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter certain functional groups, such as the sulfonyl group.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-((5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- 1-(1-((5-methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole
Uniqueness
1-(1-((5-bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is unique due to the presence of the bromine atom in the thiophene ring, which can influence its reactivity and interactions with other molecules. This uniqueness can be leveraged in designing compounds with specific properties or activities.
Properties
IUPAC Name |
1-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4O2S2/c17-15-6-7-16(24-15)25(22,23)20-9-8-13(10-20)21-11-14(18-19-21)12-4-2-1-3-5-12/h1-7,11,13H,8-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWYIEXYPMMBMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(S4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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